- A novel synthesis of spironolactone. An application of the hydroformylation reaction, Journal of Organic Chemistry, 1989, 54(21), 5180-2

Cas no 976-70-5 (6,7-Dihydrocanrenone)

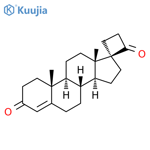

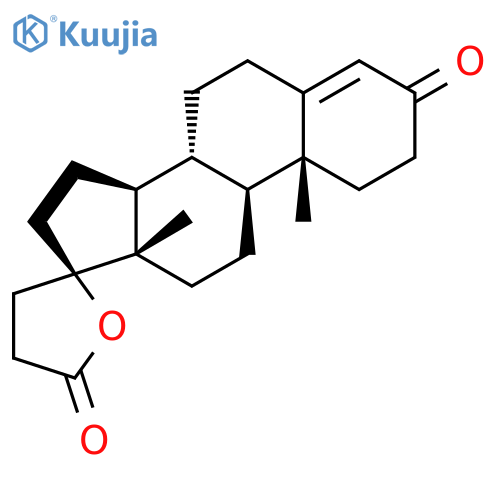

6,7-Dihydrocanrenone structure

Nom du produit:6,7-Dihydrocanrenone

6,7-Dihydrocanrenone Propriétés chimiques et physiques

Nom et identifiant

-

- 3-oxopregn-4-ene-21,17alpha-carbolactone

- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- 17&beta

- 17β

- 6,7-Dihydrocanrenone

- 20-spirox-4-ene-3,20-dione

- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone

- spirolactone

- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone

- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone

- SC 5233

- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)

- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone

- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone

- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone

- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone

- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone

- 4-17-00-06330 (Beilstein Handbook Reference)

- BBL033693

- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione

- EC 213-552-4

- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE

- EINECS 213-552-4

- DTXSID10875403

- NCGC00246184-03

- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone

- AB00829008-05

- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE

- 976-70-5

- HMS2878M21

- SMR000539898

- UNII-3N8TCN29OP

- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE

- 3N8TCN29OP

- NCGC00246184-01

- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- CHEMBL400534

- STK801875

- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione

- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE

- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-

- SC-5233

- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-

- spriolactone

- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE

- BRN 0043765

- MLS001164723

- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- SPIRONOLACTONE IMPURITY C [EP IMPURITY]

- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE

- VS-12223

- AKOS005622474

- NS00008961

- SCHEMBL18218188

-

- Piscine à noyau: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

- La clé Inchi: UWBICEKKOYXZRG-WNHSNXHDSA-N

- Sourire: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Propriétés calculées

- Qualité précise: 342.21949481g/mol

- Masse isotopique unique: 342.21949481g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 25

- Nombre de liaisons rotatives: 0

- Complexité: 679

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 6

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3

- Surface topologique des pôles: 43.4Ų

Propriétés expérimentales

- Dense: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 165 ºC

- Point d'ébullition: 522.8±50.0 °C at 760 mmHg

- Point d'éclair: 228.9±30.2 °C

- Solubilité: Légèrement soluble (9,9e - 3 g / l) (25 ºC),

- Pression de vapeur: 0.0±1.4 mmHg at 25°C

6,7-Dihydrocanrenone Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Store at recommended temperature

6,7-Dihydrocanrenone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |

976-70-5 | 30MG |

¥21175.73 | 2023-01-05 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |

Spironolactone Related Compound C |

976-70-5 | 30mg |

¥13902.14 | 2024-12-26 | ||

| A2B Chem LLC | AW54629-10mg |

Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |

976-70-5 | 10mg |

$333.00 | 2024-07-18 | ||

| Key Organics Ltd | VS-12223-0.5g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

976-70-5 | >90% | 0.5g |

£474.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |

976-70-5 | ¥6274.38 | 2023-01-14 | ||||

| A2B Chem LLC | AW54629-100mg |

Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |

976-70-5 | 100mg |

$1719.00 | 2024-07-18 | ||

| Key Organics Ltd | VS-12223-1g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

976-70-5 | >90% | 1g |

£763.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |

Spironolactone Related Compound C |

976-70-5 | 50mg |

¥5944.08 | 2024-12-26 | ||

| TRC | D448720-100mg |

6,7-Dihydrocanrenone |

976-70-5 | 100mg |

$ 1669.00 | 2023-09-07 | ||

| TRC | D448720-10mg |

6,7-Dihydrocanrenone |

976-70-5 | 10mg |

$ 221.00 | 2023-09-07 |

6,7-Dihydrocanrenone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

Référence

- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones, Tetrahedron Letters, 1980, 21(1), 11-14

Synthetic Routes 4

Conditions de réaction

Référence

- 17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone, Romania, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- An improved aldactone synthesis, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65

Synthetic Routes 6

Conditions de réaction

Référence

- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C

Référence

- The Baeyer-Villiger oxidation of ketones and aldehydes, Organic Reactions (Hoboken, 1993, (1993),

Synthetic Routes 8

Conditions de réaction

Référence

- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C

Référence

- Method for synthesis of spironolactone intermediate Canrenone, China, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- 3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone, Japan, , ,

Synthetic Routes 11

Conditions de réaction

Référence

- 3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone, Japan, , ,

Synthetic Routes 12

Conditions de réaction

Référence

- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28

Synthetic Routes 13

Synthetic Routes 14

Conditions de réaction

Référence

- Antiandrogenic activity of some steroid spirolactones, Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C

Référence

- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Référence

- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

Référence

- Lactonization at the 17β-position of steroids, Synthesis, 1980, (4), 289-91

Synthetic Routes 19

Conditions de réaction

Référence

- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones, Journal of the American Chemical Society, 1980, 102(4), 5004-11

6,7-Dihydrocanrenone Raw materials

- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one

- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone

- Spironolactone Impurity 20

- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-

6,7-Dihydrocanrenone Preparation Products

6,7-Dihydrocanrenone Littérature connexe

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

Classification associée

- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes Spironolactones et dérivés

- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes Stéroïdes lactones Spironolactones et dérivés

976-70-5 (6,7-Dihydrocanrenone) Produits connexes

- 302-23-8(Progesterone Acetate)

- 360-70-3(Nandrolone decanoate)

- 434-05-9(Metenolone acetate)

- 1045-69-8(Testosterone acetate)

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 976-71-6(Canrenone)

- 303-42-4(Metenolone enanthate)

- 57-85-2(Testosterone propionate)

- 71-58-9(Medroxyprogesterone acetate)

- 13832-70-7(Stearyl glycyrrhetinate)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot